molecular formula C16H13IN2O3S B11513269 N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B11513269
M. Wt: 440.3 g/mol
InChI Key: QSHDAPHLLQRJRQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group on the quinoline ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Methoxylation: The methoxy group can be introduced to the quinoline ring through a nucleophilic substitution reaction using methanol and a base.

    Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the sulfonamide group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:

    N-(2-bromophenyl)-8-methoxyquinoline-5-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    N-(2-chlorophenyl)-8-methoxyquinoline-5-sulfonamide:

    N-(2-fluorophenyl)-8-methoxyquinoline-5-sulfonamide: The presence of a fluorine atom can enhance its stability and bioavailability.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique chemical reactions and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13IN2O3S

Molecular Weight

440.3 g/mol

IUPAC Name

N-(2-iodophenyl)-8-methoxyquinoline-5-sulfonamide

InChI

InChI=1S/C16H13IN2O3S/c1-22-14-8-9-15(11-5-4-10-18-16(11)14)23(20,21)19-13-7-3-2-6-12(13)17/h2-10,19H,1H3

InChI Key

QSHDAPHLLQRJRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3I)C=CC=N2

Origin of Product

United States

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